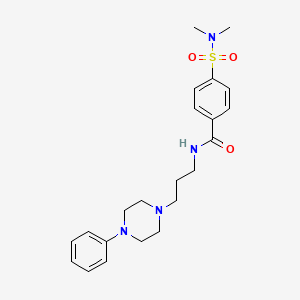

4-(N,N-dimethylsulfamoyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

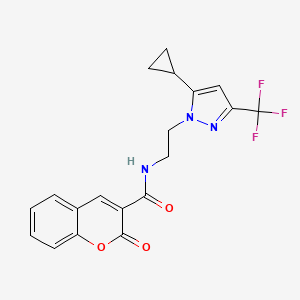

4-(N,N-dimethylsulfamoyl)-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as SB-399885, is a selective antagonist of the serotonin 5-HT6 receptor. It was first synthesized in 2003 by scientists at GlaxoSmithKline as a potential treatment for cognitive disorders such as Alzheimer's disease.

Scientific Research Applications

Mitosis Inhibition in Plant Cells

Benzamide derivatives have been studied for their ability to inhibit mitosis in plant cells, a process crucial for plant growth and development. Merlin et al. (1987) discovered that certain benzamide compounds, through structural modifications, can act as potent and selective inhibitors of mitosis in plant cells, affecting seedlings of various species without impacting mitochondria or chloroplast activities (Merlin et al., 1987).

Anticonvulsant Activity

The anticonvulsant properties of benzamide derivatives, particularly in the context of epilepsy treatment, have been a significant area of research. Lambert et al. (1995) synthesized and evaluated the anticonvulsant activity of ameltolide analogues, demonstrating their superiority to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).

Synthesis of Heterocyclic Compounds

Benzamide derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. Darweesh et al. (2016) employed benzamide derivatives for the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating their versatility as building blocks for novel pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Drug Metabolism Studies

Understanding the metabolic pathways of benzamide-based antidepressants is crucial for drug development. Hvenegaard et al. (2012) investigated the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes in its metabolism (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the C1s proteinase . This enzyme plays a crucial role in the activation of the classical complement pathway (CP) , which is an essential part of the innate immune system. The C1 complex, which includes C1s, is responsible for the cleavage of downstream CP components C4 and C2 .

Mode of Action

The compound, referred to as A1 in the literature , acts as a selective competitive inhibitor of C1s . It interacts with the substrate recognition site of C1s , thereby preventing the enzyme from catalyzing the cleavage of C4 and C2 .

Biochemical Pathways

By inhibiting C1s, A1 effectively blocks the classical complement pathway . This pathway is normally activated by the recognition of foreign pathogens by the C1 complex, leading to a cascade of reactions that result in the elimination of the pathogens. By preventing the activation of C4 and C2, A1 disrupts this cascade .

Pharmacokinetics

It is noted that the compound was identified through a small molecule virtual screen , suggesting that it may have favorable drug-like properties.

Result of Action

The inhibition of C1s by A1 leads to a dose-dependent reduction in the activation of the classical complement pathway . This is evidenced by a decrease in the formation of the membrane attack complex, a decrease in the lysis of antibody-sensitized sheep red blood cells, and a decrease in the activation of C2 .

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-24(2)30(28,29)21-11-9-19(10-12-21)22(27)23-13-6-14-25-15-17-26(18-16-25)20-7-4-3-5-8-20/h3-5,7-12H,6,13-18H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAOPVWPMKAEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)

![Fmoc-n-[3-(n'-pbf-guanidino)-propyl]-glycine](/img/structure/B2447823.png)